

Application Notes and Protocols for 4-Methoxy-3-(trifluoromethoxy)benzaldehyde Derivatives

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Compound of Interest

Compound Name:	4-Methoxy-3-(trifluoromethoxy)benzaldehyde
Cat. No.:	B1325372

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the characterization, potential applications, and detailed experimental protocols for **4-Methoxy-3-(trifluoromethoxy)benzaldehyde** and its derivatives. The inclusion of the trifluoromethoxy group is a key strategy in modern medicinal chemistry to enhance metabolic stability, lipophilicity, and bioavailability of drug candidates.[\[1\]](#)[\[2\]](#)

Physicochemical Properties and Spectroscopic Data

Derivatives of **4-Methoxy-3-(trifluoromethoxy)benzaldehyde** are of significant interest in drug discovery. The parent compound possesses the following properties:

Property	Value	Reference
CAS Number	853771-90-1	[3]
Molecular Formula	C ₉ H ₇ F ₃ O ₃	[3]
Molecular Weight	220.15 g/mol	[3]
Predicted XlogP	2.5	[4]

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for the unambiguous identification and quality control of synthesized derivatives. Below are the expected and reported spectral data for the parent compound and related structures.

Table 1: Predicted and Reported Spectroscopic Data for **4-Methoxy-3-(trifluoromethoxy)benzaldehyde** and Analogues

Compound	¹ H NMR (CDCl ₃ , δ ppm)	¹³ C NMR (CDCl ₃ , δ ppm)	Key IR Bands (cm ⁻¹)	Mass Spec (m/z)
4-Methoxy-3-(trifluoromethoxy)benzaldehyde (Predicted)	9.9 (s, 1H, CHO), 7.6-7.8 (m, 2H, Ar-H), 7.1-7.3 (m, 1H, Ar-H), 3.9 (s, 3H, OCH ₃)	191 (CHO), 155 (C-O), 145 (C-OCF ₃), 131, 125, 120 (q, J=257 Hz, CF ₃), 115, 112, 56 (OCH ₃)	~2850, 2750 (aldehyde C-H), ~1700 (C=O), ~1260 (C-O-C), ~1170 (C-F)	[M+H] ⁺ : 221.04
4-Methoxybenzaldehyde	9.88 (s, 1H), 7.83 (d, 2H), 7.01 (d, 2H), 3.88 (s, 3H)	190.8, 163.8, 132.0, 130.2, 114.9, 55.6	2870, 2770, 1700, 1600, 1250	[M] ⁺ : 136.15
4-(Trifluoromethyl)benzaldehyde	10.11 (s, 1H), 8.01 (d, 2H), 7.85 (d, 2H)	191.2, 138.5, 135.5, 130.0, 126.2 (q, J=4 Hz), 123.7 (q, J=273 Hz)	Not Reported	Not Reported
4-(Trifluoromethoxy)benzaldehyde	9.97 (s, 1H), 7.91 (d, 2H), 7.35 (d, 2H)	190.7, 155.2 (q, J=2 Hz), 134.8, 131.7, 121.2, 120.4 (q, J=259 Hz)	Not Reported	Not Reported

Note: Data for some compounds are from various sources and may have been recorded under different conditions.

Potential Applications in Drug Discovery

The trifluoromethoxy group can significantly enhance the pharmacological properties of a molecule. It is known to improve metabolic stability, increase lipophilicity, and can serve as a bioisostere for other functional groups.^{[1][2]} These characteristics make **4-Methoxy-3-(trifluoromethoxy)benzaldehyde** derivatives promising candidates for:

- Anticancer Agents: The trifluoromethyl group, a related moiety, has been shown to enhance the anti-cancer activity of various molecular scaffolds. For instance, a trifluoromethyl-substituted isoxazole derivative showed an almost 8-fold increase in activity against MCF-7 breast cancer cells compared to its non-fluorinated analogue (IC_{50} of 2.63 μM vs 19.72 μM).^{[5][6]} Derivatives of **4-Methoxy-3-(trifluoromethoxy)benzaldehyde** could potentially target key signaling pathways in cancer, such as the PI3K/Akt or MAPK pathways.^{[7][8][9][10]}
- Enzyme Inhibitors: Benzaldehyde derivatives have been investigated as inhibitors of various enzymes. For example, hydrazones of 4-(trifluoromethyl)benzohydrazide have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) with IC_{50} values in the micromolar range.^[11] Hydroxy- and methoxy-substituted benzaldehyde derivatives have also been identified as tyrosinase inhibitors.^[12]

Table 2: Biological Activities of Structurally Related Benzaldehyde Derivatives

Compound Class	Target/Cell Line	Activity (IC ₅₀)	Reference
Isoxazole-based trifluoromethyl derivative	MCF-7 (Breast Cancer)	2.63 μM	
Thiazolo[4,5-d]pyrimidine trifluoromethyl derivatives	C32 (Melanoma)	87.4 μM	
4-(Trifluoromethyl)benzylidene hydrazone	Acetylcholinesterase (AChE)	46.8 - 137.7 μM	[11]
3,4-dihydroxybenzaldehyd e-O-ethyloxime	Tyrosinase	0.3 μM	[12]

Experimental Protocols

Protocol 1: Synthesis of 4-Methoxy-3-(trifluoromethoxy)benzaldehyde

This protocol is adapted from the synthesis of 4-(difluoromethoxy)-3-methoxybenzaldehyde.[\[13\]](#) It involves the trifluoromethylation of vanillin (4-hydroxy-3-methoxybenzaldehyde).

Materials:

- Vanillin
- Trifluoromethylation reagent (e.g., a hypervalent iodine reagent like Togni's reagent)
- Base (e.g., Potassium Carbonate, K₂CO₃)
- Solvent (e.g., Acetonitrile, CH₃CN)
- Distilled water

- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- To a solution of vanillin (1.0 eq) in acetonitrile, add K_2CO_3 (2.0 eq).
- Stir the mixture at room temperature for 15 minutes.
- Add the trifluoromethylation reagent (1.5 eq) portion-wise over 30 minutes.
- Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with distilled water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine, then dry over anhydrous Na_2SO_4 .
- Filter the mixture and concentrate the solvent under reduced pressure.
- Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure **4-Methoxy-3-(trifluoromethoxy)benzaldehyde**.

Protocol 2: General Characterization of Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- Transfer the solution to a 5 mm NMR tube.

- Acquire ^1H , ^{13}C , and ^{19}F NMR spectra on a 400 MHz or higher spectrometer at room temperature.
- Process the spectra and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy:

- Acquire the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Record the spectrum over a range of 4000-400 cm^{-1} .
- Identify characteristic absorption bands for key functional groups (e.g., C=O, C-O, C-F).

Mass Spectrometry (MS):

- Obtain the mass spectrum using a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.
- Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Infuse the sample into the mass spectrometer and acquire the spectrum in positive or negative ion mode.
- Determine the accurate mass of the molecular ion to confirm the elemental composition.

Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)

Materials:

- Human cancer cell lines (e.g., MCF-7, A549)
- Complete growth medium (e.g., DMEM with 10% FBS)
- Phosphate-buffered saline (PBS)

- Trypsin-EDTA
- Test compound stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- 96-well plates
- Microplate reader

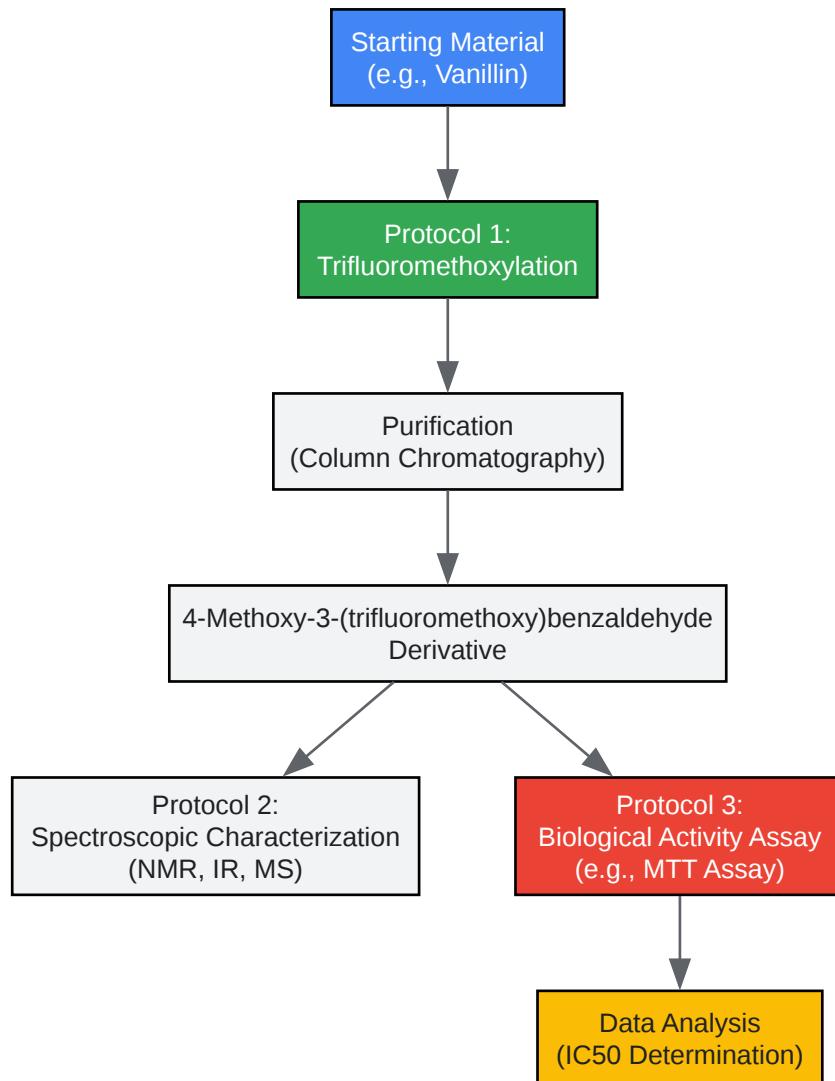
Procedure:

- Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
- Treat the cells with various concentrations of the test compound (typically from 0.1 to 100 μM) and a vehicle control (DMSO).
- Incubate the plates for 48-72 hours.
- Add MTT solution to each well and incubate for another 4 hours, allowing viable cells to form formazan crystals.
- Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC_{50} value (the concentration that inhibits 50% of cell growth).

Visualizations

General Synthetic Workflow

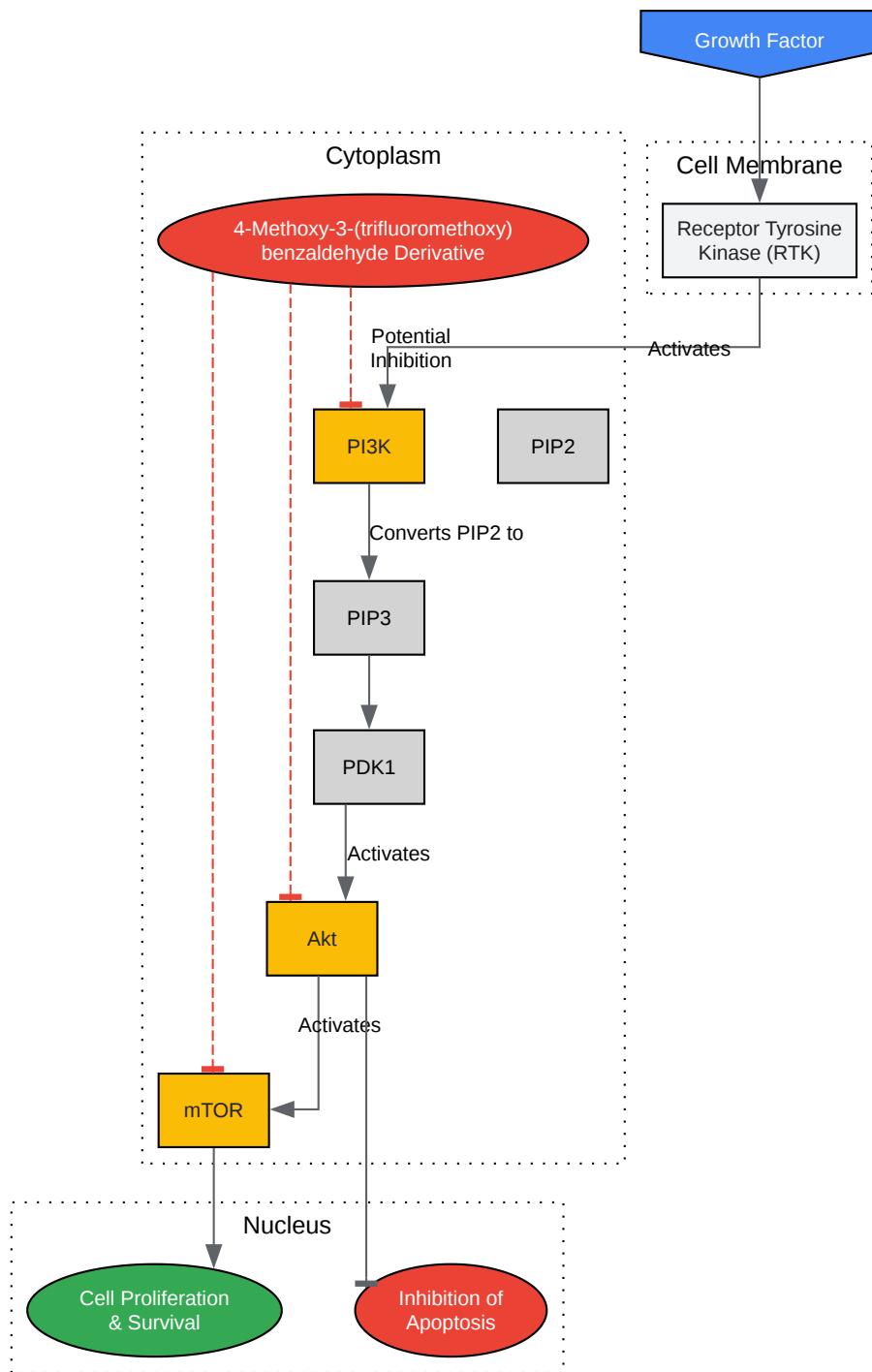
General Workflow for Synthesis and Characterization

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Caption: General workflow for the synthesis and characterization of derivatives.

PI3K/Akt Signaling Pathway in Cancer

Potential Targeting of the PI3K/Akt Pathway in Cancer

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Caption: Potential inhibition of the PI3K/Akt signaling pathway by derivatives.

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